molecular formula C10H16BNO2S2 B6335524 2-(Methylthio)thiazole-4-boronic acid pinacol ester CAS No. 2096333-09-2

2-(Methylthio)thiazole-4-boronic acid pinacol ester

Cat. No.: B6335524
CAS No.: 2096333-09-2
M. Wt: 257.2 g/mol
InChI Key: KCOIAKTUJYYLMS-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a methylthio group, and a boronic acid pinacol ester moiety, making it a versatile building block for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylthio)thiazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic pathways. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring and the methylthio group, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-16-8(12-7)15-5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOIAKTUJYYLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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